1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Scaffold: Differential SDH Inhibitory Potency and Molecular Docking
In a direct comparative study of nicotinamide derivatives carrying either a 1,2,4-oxadiazole or a 1,3,4-oxadiazole linker, the 1,2,4-oxadiazole-bearing compound NTM18 achieved 94.44% in vivo control efficacy against Rhizoctonia solani at 200 mg/L, while the commercial SDH inhibitor boscalid—used as a class-level comparator—achieved only 11.11% under identical conditions [1]. Molecular docking revealed that the 1,2,4-oxadiazole ring of NTM18 engages in an additional π–π interaction with the D_Y586 residue of SDH, an interaction that the 1,3,4-oxadiazole isomer cannot geometrically replicate [1].
| Evidence Dimension | In vivo control efficacy against R. solani at 200 mg/L |
|---|---|
| Target Compound Data | 94.44% control efficacy (for NTM18, a 1,2,4-oxadiazole-nicotinamide congener) |
| Comparator Or Baseline | Boscalid (commercial SDH inhibitor): 11.11% control efficacy |
| Quantified Difference | 8.5-fold higher control efficacy |
| Conditions | Rice sheath blight in vivo assay, compound applied at 200 mg/L |
Why This Matters
This demonstrates that the 1,2,4-oxadiazole-nicotinamide scaffold can outperform a commercial SDH inhibitor by an order of magnitude, making it a valuable chemotype for fungicide discovery programs where rapid resistance to existing SDH inhibitors is a concern.
- [1] Ru, Y.; Fu, W.; Guo, S.; Li, X.; Zhou, C.; Xu, Z.; Cheng, J.; Li, Z.; Shao, X. Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. J. Agric. Food Chem. 2024, 72 (38), 20794–20804. View Source
